2,8-Dimethyltetracene

Description

Contextualization within Linear Polyacene Derivatives

Linear polyacenes, or acenes, are a class of organic compounds composed of linearly fused benzene (B151609) rings. rsc.orginnoget.com This family of molecules, which includes well-known members like anthracene, tetracene, and pentacene (B32325), has been extensively studied for their distinct optoelectronic properties. innoget.comresearchgate.net The electronic characteristics of acenes, such as their HOMO-LUMO energy gap, can be tuned by altering the number of fused rings. rsc.org As the length of the linear acene increases, the HOMO-LUMO gap generally decreases, leading to a red-shift in their absorption and emission spectra. rsc.org

However, a significant challenge with longer acenes, such as pentacene and beyond, is their inherent instability and poor solubility, which limits their practical application. rsc.orginnoget.comacs.org Tetracene, with its four fused rings, represents a balance between desirable electronic properties and manageable stability. rsc.org The introduction of substituents, as in 2,8-dimethyltetracene, is a key strategy to further enhance stability and processability without drastically altering the fundamental electronic framework of the parent acene. acs.orgscispace.com

Significance of Alkyl-Substituted Acenes in Advanced Organic Electronic Materials

The strategic addition of alkyl groups to acene cores is a widely employed technique to improve the material properties for electronic devices. acs.orgscispace.com These substitutions can lead to several key advantages:

Enhanced Solubility: Alkyl chains increase the solubility of the acene in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and inkjet printing. acs.orgacs.orgmdpi.com This allows for the fabrication of large-area and flexible electronic devices at a lower cost compared to vacuum deposition methods.

Improved Stability: Alkyl substitution can enhance the chemical stability of the acene molecule. For instance, 2,3-dimethylpentacene and 2,3-dimethyltetracene have shown increased chemical stability compared to their unsubstituted counterparts. researchgate.net

Tuning of Molecular Packing: The nature and position of the alkyl substituents can influence the solid-state packing of the molecules. scispace.com This, in turn, affects the intermolecular electronic coupling and, consequently, the charge carrier mobility of the material. acs.orgscispace.com While some substitutions can lead to favorable face-to-face π-stacking, others might result in a less desirable herringbone arrangement. acs.orgresearchgate.net

Modulation of Electronic Properties: While the primary electronic properties are determined by the acene core, alkyl groups can have a subtle but significant impact. They can influence the HOMO and LUMO energy levels, which is important for matching with other materials in a device architecture. scispace.com

In the case of this compound, the methyl groups contribute to these effects, making it a more robust and processable material than pristine tetracene. researchgate.net

Overview of Research Trajectories for Tetracene Analogs

Research into tetracene and its analogs is driven by the goal of developing high-performance, stable, and processable organic semiconductors. Key research directions include:

Synthesis of Novel Derivatives: Chemists are continuously designing and synthesizing new tetracene derivatives with various functional groups to fine-tune their properties. nrel.gov This includes not only alkyl chains but also aryl groups, silylalkynes, and heteroatoms. acs.orgrsc.orgsigmaaldrich.com

Structure-Property Relationship Studies: A fundamental aspect of the research involves understanding the relationship between the molecular structure, solid-state packing, and the resulting electronic and optical properties. acs.orgresearchgate.net This knowledge is crucial for the rational design of new materials with targeted functionalities.

Device Fabrication and Characterization: A significant portion of the research focuses on incorporating these new materials into electronic devices like OFETs and OLEDs to evaluate their performance. acs.orgresearchgate.net This involves optimizing device fabrication processes and characterizing key performance metrics such as charge carrier mobility, on/off ratio, and electroluminescence efficiency. acs.orgresearchgate.netresearchgate.net For example, thin-film transistors based on 2,3-dimethyltetracene have been fabricated and characterized, yielding a mobility of 0.028 cm²/Vs. researchgate.net

Exploration of New Phenomena: Researchers are also exploring more exotic phenomena in tetracene-based materials, such as singlet fission, where one singlet exciton (B1674681) splits into two triplet excitons. mdpi.com This process has the potential to significantly increase the efficiency of organic solar cells. mdpi.com

The study of this compound and other tetracene analogs is a vibrant area of research that continues to push the boundaries of organic electronics, promising a future of flexible, low-cost, and high-performance electronic devices.

Data Tables

Table 1: Properties of Selected Acenes and Derivatives

| Compound | Number of Fused Rings | Key Features | Reference |

| Anthracene | 3 | Basic linear polyacene | acs.orgresearchgate.net |

| Tetracene | 4 | Archetypal p-type semiconductor | rsc.org |

| This compound | 4 | Increased stability and processability | researchgate.netgoogle.comgoogle.com |

| Pentacene | 5 | High charge carrier mobility, but unstable | rsc.orgsigmaaldrich.com |

| Rubrene | 4 (tetraphenyl-substituted tetracene) | High mobility and stability | rsc.org |

Table 2: Performance of Selected Tetracene-Based Organic Field-Effect Transistors (OFETs)

| Active Material | Substrate | Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Tetracene (single crystal) | --- | 2.4 | --- | rsc.org |

| Tetracene (thin film) | --- | 0.12 | --- | rsc.org |

| 2,3-Dimethyltetracene | n-nonyltrichlorosilane-modified SiO₂/Si | 0.028 | --- | researchgate.net |

| 2,3-Dimethylpentacene | rubbed n-nonyltrichlorosilane-modified SiO₂/Si | 0.46 | --- | researchgate.net |

Structure

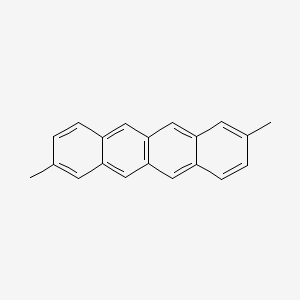

2D Structure

3D Structure

Properties

IUPAC Name |

2,8-dimethyltetracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-3-5-15-9-20-12-18-8-14(2)4-6-16(18)10-19(20)11-17(15)7-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZTYTHIKBZDRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C2C=C1)C=C4C=C(C=CC4=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Electronic Structure of 2,8 Dimethyltetracene

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of organic molecules like 2,8-dimethyltetracene. These methods provide insights into the molecular framework, connectivity, and electronic properties. While direct experimental data for this compound is limited in publicly accessible literature, extensive characterization has been performed on its close derivative, 11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione, which serves as a valuable reference for understanding the spectroscopic behavior of the this compound core. researchgate.netnih.govmdpi.comsciprofiles.comresearchgate.netmdpi.commatilda.sciencesciprofiles.comfrontiersin.orgresearchgate.netabdn.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

For the related compound, 11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione, detailed 1D and 2D NMR studies have been conducted. mdpi.com The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons, as well as the methyl and methoxy (B1213986) substituents. mdpi.com For instance, the two methyl groups at the 2 and 8 positions (following related anthracycline numbering) present as sharp singlets. mdpi.com The aromatic protons exhibit a series of doublets and singlets in the downfield region, typical for polycyclic aromatic hydrocarbons. mdpi.commsu.edu

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule, including the carbonyl, aromatic, methoxy, and methyl carbons. mdpi.comresearchgate.net The positions of the methyl and methoxy groups can be definitively established using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which reveal the connectivity between protons and carbons. mdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for the Methyl Groups in 11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione in CDCl₃ mdpi.com

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2-CH₃ | 2.42 | 16.6 |

| 8-CH₃ | 2.47 | 22.0 |

Note: The numbering scheme follows that of related anthracyclines as reported in the source. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. uni-saarland.deneu.edu.trmsu.edu For 11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione, HRMS analysis yielded an [M+H]⁺ peak at m/z 333.1118, which corresponds to the molecular formula C₂₁H₁₆O₄. mdpi.com This precise mass measurement is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. rsc.org The crystal structure of 11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione has been determined, revealing a monoclinic crystal system with the space group Cc. mdpi.com The analysis confirmed the planar nature of the tetracene core and the positions of the substituents. The bond lengths and angles within the aromatic framework are consistent with those of unsubstituted tetracene-5,12-dione. mdpi.com

Table 2: Selected Crystallographic Data for 11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione mdpi.com

| Parameter | Value |

| Molecular Formula | C₂₁H₁₆O₄ |

| Molecular Weight | 332.34 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 27.5410 (14) |

| b (Å) | 4.0128 (2) |

| c (Å) | 27.9199 (16) |

| β (°) | 92.829 (5) |

| Volume (ų) | 3081.9 (3) |

| Z | 8 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. renishaw.comspecac.comlibretexts.org These techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. renishaw.com

For aromatic compounds like this compound, characteristic IR absorptions would be expected for C-H stretching of the aromatic rings (typically 3100-3000 cm⁻¹) and the methyl groups (around 2950-2850 cm⁻¹). libretexts.org Aromatic C-C stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ region. libretexts.org The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings. libretexts.org

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds, making it well-suited for studying the carbon framework of polycyclic aromatic hydrocarbons. renishaw.com The C=C stretching modes in the aromatic rings would be expected to produce strong Raman signals. renishaw.com

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. msu.edulibretexts.org The extent of conjugation in a molecule is a key factor determining its absorption wavelength. utoronto.ca For 11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione, the UV-Vis spectrum in dichloromethane (B109758) shows a strong absorption peak at 259 nm, corresponding to a π-π* transition, and a broad peak at 450 nm, representing an n-π* transition of the highly conjugated system. mdpi.com For the parent this compound, one would expect strong π-π* transitions, with the absorption maxima shifted compared to the dione (B5365651) derivative due to the different electronic nature of the chromophore. The extended conjugation of the tetracene core suggests that it will absorb in the visible region of the spectrum. libretexts.orgutoronto.ca

Table 3: UV-Vis Absorption Data for 11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione in Dichloromethane mdpi.com

| Transition | Wavelength (λmax, nm) |

| π-π | 259 |

| n-π | 450 |

Theoretical Electronic Structure Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic properties of molecules. researchgate.netacs.org Such calculations can provide insights into the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as predict spectroscopic properties.

For substituted tetracenes, theoretical studies have shown that the electronic properties can be tuned by the nature and position of the substituents. nih.govacs.org Donor-acceptor substituted tetracenes, for example, exhibit a reduction in the one-photon excitation gap with increasing donor/acceptor strength. acs.org The introduction of methyl groups, which are weakly electron-donating, at the 2 and 8 positions of the tetracene core is expected to have a modest effect on the electronic structure compared to the parent tetracene. DFT calculations on similar substituted tetracene systems have been used to analyze the impact of an applied electric field on the structural and electronic properties, revealing changes in bond lengths, atomic charges, and the HOMO-LUMO gap. researchgate.net These theoretical approaches provide a means to estimate the electronic behavior of this compound in the absence of extensive experimental data.

Density Functional Theory (DFT) Approaches for Electronic Configuration

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound. rsc.orgmdpi.com DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wave function-based methods for larger molecules. rsc.org

The electronic configuration is then calculated, providing insights into the distribution of electron density. The methyl groups are known to be weakly electron-donating. This inductive effect would lead to a slight increase in electron density on the tetracene core compared to the unsubstituted molecule. Various functionals, such as B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-31G* or larger), are commonly employed to model these systems and predict their electronic properties with reasonable accuracy. nrel.gov

Ab Initio and Quantum Chemistry Methods for Ground and Excited States

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a more rigorous, albeit computationally intensive, approach to studying the ground and excited states of molecules. rsc.org Methods like Hartree-Fock (HF), followed by post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate energies and wavefunctions.

For this compound, ab initio calculations would confirm the ground-state geometry and provide a detailed picture of the molecular orbitals. The investigation of excited states is crucial for understanding the photophysical properties of the molecule. Time-Dependent DFT (TD-DFT) is a widely used method for calculating vertical excitation energies, which correspond to the absorption of light. rsc.orgrsc.org These calculations would predict the UV-Vis absorption spectrum of this compound, showing characteristic bands corresponding to π-π* transitions within the conjugated system. The positions of these bands would be slightly shifted compared to tetracene due to the electronic influence of the methyl groups.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the chemical reactivity and the wavelength of light absorbed by the molecule. researchgate.netacs.org

For this compound, the electron-donating nature of the two methyl groups is expected to raise the energy of the HOMO more significantly than the LUMO. This would result in a smaller HOMO-LUMO gap compared to unsubstituted tetracene. A smaller gap generally implies that the molecule can be excited by longer wavelengths of light, leading to a red-shift in the absorption spectrum.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Tetracene (calculated) | -5.3 | -2.5 | 2.8 |

| This compound (expected) | Higher than Tetracene | Slightly higher than Tetracene | Smaller than Tetracene |

Note: The values for tetracene are typical literature values from DFT calculations and can vary depending on the functional and basis set used. The trend for this compound is a qualitative prediction based on the electronic effects of methyl substitution.

Prediction of Redox Potentials and Ionization Energies

The redox potential of a molecule describes its tendency to be oxidized or reduced. For this compound, the first oxidation potential would correspond to the removal of an electron from the HOMO. Due to the electron-donating methyl groups raising the HOMO energy level, the oxidation potential of this compound is expected to be lower (i.e., it is more easily oxidized) than that of tetracene. wikipedia.orgnih.gov Conversely, the reduction potential, associated with the addition of an electron to the LUMO, would be less affected.

The ionization energy is the energy required to remove an electron from a molecule in the gas phase. It is directly related to the HOMO energy. Therefore, consistent with the expected increase in the HOMO energy level, the ionization energy of this compound is predicted to be lower than that of tetracene. These predictions can be quantified using DFT or higher-level ab initio methods.

| Compound | First Ionization Energy (eV) | First Oxidation Potential (V vs. Fc/Fc+) |

|---|---|---|

| Tetracene (experimental) | ~6.9 | ~0.6 |

| This compound (expected) | Lower than Tetracene | Lower than Tetracene |

Note: The values for tetracene are approximate experimental values. The trend for this compound is a qualitative prediction.

Solid State Organization and Thin Film Morphologies of 2,8 Dimethyltetracene

Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in the solid state is critical for determining the electronic properties of organic semiconductors. For acenes, this packing is influenced by a delicate balance of intermolecular interactions.

Investigation of Herringbone-like Packing in Acene Derivatives

Acenes, a class of polycyclic aromatic hydrocarbons composed of linearly fused benzene (B151609) rings, are foundational materials in organic electronics. rsc.org In the solid state, unsubstituted linear acenes like tetracene and pentacene (B32325) typically adopt a herringbone (edge-to-face) packing arrangement. aip.orguky.edu This motif, while maximizing van der Waals interactions, often results in limited intermolecular π-orbital overlap, which is a crucial factor for efficient charge transport. aip.org

Derivatives of these acenes often retain this fundamental packing structure. For instance, studies on closely related methylated acenes, such as 2,3-dimethyltetracene and 2,3-dimethylpentacene, have shown that the crystals maintain a herringbone-like molecular packing. researchgate.net This structural arrangement is a common feature among many acene-type organic semiconductors. bgu.ac.il The persistence of the herringbone structure suggests that the introduction of small substituent groups does not fundamentally alter the primary mode of crystal packing. However, even within this motif, subtle changes in intermolecular distances and orientations can significantly impact material properties. uky.edu Strategies to modify this packing, such as introducing bulky substituents or heteroatoms, are actively researched to enhance π-π overlap and improve charge carrier mobility. rsc.orgbgu.ac.il

Role of Methyl Substituents in Modulating Molecular Stacking

The introduction of substituents onto an acene core is a primary strategy for tuning its solid-state organization. rsc.org While large, bulky groups can force a shift from the typical herringbone to a more electronically favorable π-stacked arrangement, smaller groups like methyl substituents play a more subtle role. rsc.org The positioning and nature of these substituents can disrupt or enhance specific intermolecular interactions. rsc.org

For example, studies on methylthiolated acenes have shown that the methylthio groups effectively disrupt the C-H–π interactions that stabilize the herringbone packing in the parent, unsubstituted acenes. acs.org This disruption allows for the induction of new, more favorable interactions, such as π-stacking. acs.org While a simple methyl group is less electronically active than a methylthio group, it still modifies the molecular shape and electronic surface potential. These modifications can alter the balance of intermolecular forces, including van der Waals and C-H–π interactions, thereby modulating the precise geometry of the molecular stacking within the crystal lattice. rsc.org The methyl groups can influence the displacement of neighboring molecules, affecting the degree of face-to-face overlap and ultimately influencing the electronic coupling between molecules. rsc.orgacs.org

Analysis of Dipole Interactions and Anti-parallel Alignment in Crystalline Structures

In unsubstituted, symmetrical acenes, dipole moments are absent. However, the addition of substituents can break this symmetry and introduce a molecular dipole. Research on 2,3-dimethyltetracene, an isomer of 2,8-dimethyltetracene, indicates that the unsymmetrical placement of the two methyl groups induces a weak dipole moment. researchgate.net

In the crystalline solid, molecules tend to arrange themselves to minimize electrostatic repulsion. For molecules with a dipole moment, this often results in an anti-parallel alignment of neighboring molecules. researchgate.netnih.gov This anti-parallel structural motif, where the dipole moments of adjacent molecules point in opposite directions, is an energetically favorable arrangement that helps to stabilize the crystal lattice. researchgate.netaps.org This induced alignment can, in turn, favor a layered growth pattern in thin films. researchgate.net The interplay between the herringbone packing and this anti-parallel alignment defines the specific three-dimensional structure of the crystal.

The table below provides an example of crystallographic data for a substituted this compound derivative, illustrating the type of detailed structural information obtained from X-ray crystallography.

| Parameter | Value for 11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione mdpi.com |

|---|---|

| Chemical Formula | C21H16O4 |

| Molecular Weight | 332.34 |

| Crystal System | Monoclinic |

| Space Group | Cc (No. 9) |

| a (Å) | 27.5410 (14) |

| b (Å) | 4.0128 (2) |

| c (Å) | 27.9199 (16) |

| β (°) | 92.829 (5) |

| Volume (Å3) | 3081.9 (3) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 100 |

Thin Film Growth and Microstructure Evolution

The performance of devices based on organic semiconductors is highly dependent on the quality and morphology of the thin film. Controlling the film's growth and microstructure is therefore of paramount importance.

Fabrication Techniques for Controlled Thin Film Deposition (e.g., Vacuum Evaporation, Solution Processing)

Several techniques are employed to deposit thin films of organic molecules like this compound, each offering different levels of control over film properties. najah.edu

Physical Vapor Deposition (PVD): This is a common method for small-molecule semiconductors. uwo.ca

Vacuum Thermal Evaporation: In this process, the source material is heated in a high-vacuum chamber until it sublimes or evaporates. diva-portal.org The vapor then travels and condenses on a cooler substrate, forming a thin film. mpo.im Deposition rate, substrate temperature, and vacuum pressure are key parameters that control the film's morphology and crystallinity. uky.eduresearchgate.net This technique is widely used for depositing acene films for applications like thin-film transistors (TFTs). researchgate.netrsc.org

Sputtering: This PVD technique uses a plasma to bombard a target of the desired material, ejecting atoms that then deposit onto the substrate. diva-portal.org

Solution Processing: For some substituted acenes designed for enhanced solubility, solution-based techniques can be used. uky.edu These methods involve dissolving the compound in a suitable solvent and then applying it to a substrate via techniques like spin-coating or ink-jet printing. The solvent is then evaporated, leaving a solid film. This approach can be more cost-effective and scalable than vacuum-based methods. uky.edu

On-Surface Synthesis: This is an advanced bottom-up approach where precursor molecules are deposited on a catalytically active surface, often under vacuum. mdpi.comoup.com Subsequent heating triggers chemical reactions, such as dehalogenative coupling and cyclodehydrogenation, to form well-defined, low-dimensional nanostructures like graphene nanoribbons directly on the surface. nih.gov Precursors with a dimethyltetracene core have been used in such syntheses. mdpi.comnih.gov

The table below compares common deposition techniques.

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Vacuum Evaporation | Heating a solid material in a vacuum to create a vapor that condenses on a substrate. diva-portal.org | High purity films, precise thickness control. najah.edu | Requires high vacuum, can be slow. |

| Solution Processing (Spin-Coating) | Dissolving material in a solvent and spinning the substrate to create a thin, uniform coating. uky.edu | Low cost, scalable, rapid deposition. uky.edu | Requires soluble materials, potential for solvent impurities. |

| Chemical Vapor Deposition (CVD) | Reactant gases are introduced to a chamber and react on the substrate surface to form a film. najah.edu | Good reproducibility, can deposit hard-to-evaporate materials. najah.edu | Complex processes, potential for impurities from precursors. najah.edu |

Photophysical Phenomena in 2,8 Dimethyltetracene

Energy Transfer Mechanisms within Molecular Assemblies

No studies on energy transfer processes in aggregates or thin films of 2,8-Dimethyltetracene were identified.

Spectroscopic Probes for Photophysical Behavior (e.g., Time-Resolved Spectroscopy)

While time-resolved spectroscopy is a common technique to study such phenomena, no published studies employing this or other spectroscopic methods specifically on this compound could be located.

Charge Transport Mechanisms in 2,8 Dimethyltetracene Films

Carrier Mobility Characterization in Thin Films

The characterization of carrier mobility in thin films is a fundamental step in evaluating the potential of an organic semiconductor for electronic applications. Standard techniques for this characterization include time-of-flight (ToF), field-effect transistor (FET) measurements, and space-charge-limited current (SCLC) measurements. These methods provide crucial data on how efficiently charges (electrons and holes) move through the material.

However, a comprehensive search of scientific databases yields no specific studies that report the carrier mobility values for thin films of 2,8-dimethyltetracene. While research on the related isomer, 2,3-dimethyltetracene, has been conducted, demonstrating its use as a channel material in thin-film transistors, directly extrapolating these findings to the 2,8-dimethyl isomer would be scientifically unsound due to the significant impact of molecular structure on electronic properties. researchgate.net

Electronic Charge Transport Regimes (Hopping vs. Band-like Transport)

Charge transport in organic semiconductors is generally understood to occur through one of two primary mechanisms: hopping transport or band-like transport. In the hopping model, charge carriers are localized on individual molecules and move by "hopping" between adjacent molecules. This process is typically thermally activated. In contrast, band-like transport involves delocalized charge carriers that move through the material in a manner analogous to traditional inorganic semiconductors.

The dominant transport regime is heavily influenced by factors such as molecular packing, crystalline order, and temperature. For many organic materials, a transition between these regimes can be observed. Without experimental data on the temperature-dependent mobility of this compound, it is not possible to definitively classify its charge transport regime.

Influence of Molecular Packing and Crystallinity on Charge Mobility

The arrangement of molecules in the solid state, known as molecular packing, and the degree of crystalline order are paramount in determining the charge mobility of an organic semiconductor. Efficient charge transport relies on significant orbital overlap between adjacent molecules. The herringbone packing motif, common in acenes, is known to facilitate good charge transport pathways.

Intermolecular Charge Transfer Processes and Pathways

Intermolecular charge transfer is the fundamental process underlying charge transport in organic semiconductors. The rate of this transfer is dependent on the electronic coupling between adjacent molecules (transfer integral) and the reorganization energy, which is the energy required to distort the molecular geometry upon charge transfer.

Specific studies detailing the intermolecular charge transfer processes and identifying the primary charge transport pathways in this compound are absent from the literature. Such an analysis would require detailed quantum chemical calculations based on the precise crystal structure of the material.

Theoretical and Computational Modeling of Charge Transport Dynamics

Theoretical and computational modeling plays a vital role in understanding and predicting the charge transport properties of organic materials. Methods such as density functional theory (DFT) are often employed to calculate parameters like reorganization energy and transfer integrals. These calculations, when combined with models for charge transport, can predict carrier mobilities and provide insights into the underlying transport mechanisms.

A search for theoretical studies on this compound did not yield any specific computational models or simulations of its charge transport dynamics. Consequently, there is no predictive data on its intrinsic electronic properties or expected carrier mobility based on theoretical calculations.

Applications of 2,8 Dimethyltetracene in Organic Electronic Devices

Organic Thin-Film Transistors (OTFTs)

Organic Thin-Film Transistors (OTFTs) are fundamental components of flexible circuits, sensors, and displays. The performance of an OTFT is largely dictated by the semiconductor layer, where 2,8-dimethyltetracene could potentially be employed.

Device Architectures and Fabrication ProtocolsOTFTs are typically fabricated in one of two common architectures: bottom-gate, top-contact or top-gate, bottom-contact. For a semiconductor like this compound, which is expected to be a crystalline small molecule, thermal evaporation is a common deposition method to form the active layer. The fabrication process would likely involve the following steps:

A substrate, such as silicon with a silicon dioxide dielectric layer or a flexible plastic substrate with a printed gate electrode, is prepared.

The this compound is deposited via vacuum thermal evaporation onto the substrate to form the semiconductor layer. The substrate temperature during deposition is a critical parameter that influences film morphology and, consequently, device performance.

Source and drain electrodes, typically made of gold for good charge injection into p-type organic semiconductors, are then deposited on top of the organic layer (top-contact) through a shadow mask.

Field-Effect Mobility Performance and OptimizationField-effect mobility (µ) is a key metric for OTFT performance, indicating how efficiently charge carriers move through the semiconductor. For tetracene and its derivatives, hole mobilities can vary significantly based on molecular packing and film crystallinity. The introduction of methyl groups at the 2 and 8 positions of the tetracene core in this compound is expected to influence its solid-state packing and electronic properties.

Optimization of mobility would involve a systematic study of deposition conditions, such as substrate temperature and deposition rate. Surface treatment of the dielectric layer with self-assembled monolayers (SAMs) is another crucial step to reduce charge trapping and improve molecular ordering at the semiconductor-dielectric interface, thereby enhancing mobility. While specific values for this compound are not reported, well-ordered thin films of similar small-molecule acenes can achieve mobilities in the range of 0.1 to several cm²/Vs.

On/Off Current Ratio and Device StabilityThe on/off current ratio is another critical parameter that defines the switching quality of a transistor. A high on/off ratio is essential for digital logic applications. For organic semiconductors, this ratio is influenced by the semiconductor's band gap and the injection of opposite charge carriers. Tetracene derivatives generally exhibit good on/off ratios, often exceeding 10⁶.

Device stability, both in terms of operational lifetime and shelf life, is a major challenge for organic electronics. The stability of acene-based transistors is often limited by their susceptibility to oxidation in the presence of air and light. The methyl substituents in this compound might offer some degree of steric hindrance, potentially improving its environmental stability compared to unsubstituted tetracene. Encapsulation of the device is a common strategy to protect the organic semiconductor from ambient degradation.

Potential in Other Organic Electronic Applications

Beyond transistors, the photophysical and electronic properties of this compound suggest its potential utility in other organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)In an OLED, charge carriers (electrons and holes) are injected from the electrodes and recombine in an emissive layer to produce light. The color of the emitted light is determined by the energy gap of the emissive material. Tetracene is known for its green-yellow fluorescence.

Despite extensive research, no specific applications of this compound in the field of organic sensors or other distinct functional devices have been documented in publicly available scientific literature. While the broader class of tetracene derivatives is of significant interest in organic electronics, research has predominantly focused on their applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The potential for organic semiconductor molecules like this compound to be used in sensor technology is rooted in their electronic properties. The interaction of analyte molecules with the surface of a semiconductor can modulate its conductivity or other electrical characteristics, forming the basis of a sensing mechanism. Theoretical studies and research on similar polycyclic aromatic hydrocarbons suggest that they could be sensitive to various gases and volatile organic compounds. However, specific experimental data, including detailed research findings and performance metrics for this compound-based sensors, are not available.

Similarly, while the term "functional devices" can encompass a wide range of applications beyond sensors, such as memory devices, thermoelectric generators, or photodetectors, there is a notable absence of literature detailing the integration and performance of this compound in these areas.

Research in the field of organic electronics is dynamic, with numerous compounds being synthesized and characterized. The lack of published data on this compound in these specific applications could indicate that its properties may not be optimal for these functions compared to other available organic semiconductors, or that this specific area of its application is yet to be explored by the scientific community.

Given the absence of specific research findings, no data tables detailing the performance of this compound in organic sensors or other functional devices can be provided.

Future Research Directions and Challenges for 2,8 Dimethyltetracene

Rational Molecular Design for Enhanced Performance and Stability

A primary challenge in the field of organic semiconductors is the inherent instability of many acene-based compounds when exposed to oxygen and light. While the methyl groups in 2,8-dimethyltetracene are known to enhance chemical stability compared to unsubstituted tetracene, further improvements are necessary for commercial applications. researchgate.net Rational molecular design, guided by computational chemistry, presents a powerful strategy to systematically modify the core structure of this compound to enhance both its electronic properties and its operational stability.

Future research will focus on several key areas:

Functionalization: Introducing specific functional groups to the tetracene backbone can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for fine-tuning of the charge injection and transport properties to better match electrode materials and other layers within a device.

Steric Hindrance: Attaching bulky side chains can prevent the close packing that often leads to excimer formation, which can be detrimental to the efficiency of light-emitting devices. These groups can also protect the sensitive tetracene core from oxidative degradation.

Additive Engineering: The incorporation of specific additives into this compound films can passivate defects at grain boundaries and on the surface. mdpi.comresearchgate.net This approach, proven effective in hybrid perovskite systems, could mitigate charge trapping and improve device performance and longevity. mdpi.com

Table 1: Strategies for Molecular Design of this compound Derivatives

| Design Strategy | Target Property | Mechanism |

| Electron-Withdrawing/Donating Groups | Charge Transport | Modifies HOMO/LUMO energy levels for improved charge injection/transport. |

| Bulky Side Chains | Photostability & Efficiency | Introduces steric hindrance to prevent π-π stacking and protect the aromatic core. |

| Fluorination | Environmental Stability | Increases oxidation potential and improves resistance to atmospheric degradation. |

| Additive Inclusion | Device Performance | Passivates surface and bulk defects, reducing charge recombination. mdpi.com |

Advancements in Solution-Processable Fabrication Techniques

The ability to deposit organic semiconductors from solution is critical for realizing low-cost, large-area, and flexible electronics. rsc.orgnih.gov While this compound possesses good solubility, significant challenges remain in controlling the film morphology, crystallinity, and uniformity during solution-based deposition. Future research must address these fabrication hurdles to translate the intrinsic properties of the molecule into high-performance devices.

Key areas for advancement include:

Advanced Coating Techniques: Moving beyond traditional spin-coating, techniques like blade-coating, slot-die coating, and inkjet printing offer better scalability and material efficiency. Research is needed to optimize ink formulations (solvent systems, concentrations, additives) and processing parameters (coating speed, substrate temperature) specifically for this compound to achieve highly ordered crystalline thin films.

Control of Crystallization: The orientation and size of crystalline grains in the semiconductor film have a profound impact on charge transport. Techniques such as solvent vapor annealing, off-center spin-coating, and the use of guiding templates can be explored to promote the desired molecular packing and film morphology.

Multilayer Device Fabrication: Creating complex, multilayer device architectures via solution processing is challenging because the solvent used for an upper layer can dissolve the layer beneath it. oejournal.org A critical area of research is the development of "orthogonal" solvent systems, where the solvents for different layers are mutually immiscible. Another promising approach involves incorporating cross-linkable functional groups into the this compound structure, allowing the film to be rendered insoluble after deposition.

Table 2: Comparison of Solution-Processing Techniques for Organic Electronics

| Technique | Advantages | Challenges for this compound |

| Spin-Coating | High film uniformity. oejournal.org | High material waste; difficult to scale up. |

| Blade-Coating | Scalable; allows for large-area deposition. | Requires precise control of blade speed and gap. |

| Inkjet Printing | Digital patterning; efficient material use. | "Coffee ring" effect; requires careful ink formulation. |

| Spray-Coating | Conformal coating on non-planar surfaces. | Film roughness and uniformity can be difficult to control. |

Development of Multiscale Theoretical Models for Structure-Property Relationships

Predictive modeling is an indispensable tool for accelerating materials discovery and understanding complex device physics. To fully comprehend the behavior of this compound, from the molecular level to the device level, the development of robust multiscale theoretical models is essential. researchgate.netnih.govmpg.de Such models bridge the gap between quantum chemical calculations on single molecules and the macroscopic performance of a complete device. mpg.denih.gov

Future theoretical work should focus on:

Quantum Chemistry: Using methods like Density Functional Theory (DFT) to accurately predict the electronic properties (e.g., ionization potential, electron affinity) of novel this compound derivatives. researchgate.net This can guide synthetic efforts by pre-screening candidates with promising characteristics.

Molecular Dynamics (MD): Simulating the aggregation and film-formation processes to predict the solid-state packing and morphology. MD simulations can reveal how molecular structure and processing conditions influence the final film structure, which is a key determinant of charge transport efficiency.

Device-Level Modeling: Integrating the molecular-scale properties and mesoscale morphology into continuum models that simulate charge transport, recombination, and light emission/absorption within a full device stack. This allows for the deconvolution of various factors affecting performance and can help identify key bottlenecks in device operation.

This integrated multiscale approach creates a powerful feedback loop where theoretical predictions guide experimental work, and experimental results are used to validate and refine the theoretical models. nih.gov This synergy is crucial for establishing clear structure-property relationships. nih.govnih.gov

Exploration of Hybrid Organic-Inorganic Systems Incorporating this compound

The combination of organic and inorganic materials into hybrid systems offers a pathway to create devices with novel functionalities that surpass those of their individual components. Incorporating this compound into hybrid architectures is a promising, yet largely unexplored, research avenue.

Potential applications in hybrid systems include:

Perovskite Solar Cells (PSCs): this compound could function as a hole-transport layer (HTL) or as an interfacial passivating agent in PSCs. mdpi.comresearchgate.net Its molecular structure could be tailored to form a stable and efficient interface with the inorganic perovskite layer, reducing defect-mediated recombination and improving both the efficiency and long-term stability of the solar cells. mdpi.com

Quantum Dot LEDs (QLEDs): In QLEDs, this compound could serve as a charge transport or host material for inorganic quantum dot emitters. Its electronic properties can be tuned to ensure efficient charge injection into the quantum dots, leading to brighter and more efficient displays.

Hybrid Photodetectors: The strong optical absorption of this compound could be combined with the high charge mobility of inorganic nanomaterials (e.g., metal oxides, 2D materials) to create sensitive and fast photodetectors.

The key challenge in this area is achieving control over the organic-inorganic interface. Mismatches in energy levels, surface chemistry, and processing conditions can lead to defects and poor device performance. Future research will need to focus on surface engineering and the development of synthetic strategies that promote strong electronic coupling and morphological compatibility between this compound and various inorganic components.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.